potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Overview
Description
Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is a chemical compound with the molecular formula C4H5BF3KN2. It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazolylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide typically involves the reaction of pyrazole derivatives with boron trifluoride and potassium salts. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Pyrazole, boron trifluoride, and potassium hydroxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chemical synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The pyrazolylmethyl moiety can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various trifluoroborate derivatives, while coordination chemistry can result in the formation of metal complexes with unique properties.
Scientific Research Applications
Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s ability to form coordination complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.
Mechanism of Action
The mechanism by which potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide exerts its effects involves its ability to interact with various molecular targets. The trifluoroborate group can participate in electron transfer reactions, while the pyrazolylmethyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the pyrazolylmethyl group.
Sodium trifluoro(1H-pyrazol-1-ylmethyl)boranuide: Similar but with sodium instead of potassium.
Lithium trifluoro(1H-pyrazol-1-ylmethyl)boranuide: Similar but with lithium instead of potassium.
Uniqueness
Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is unique due to the presence of both the trifluoroborate and pyrazolylmethyl groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecular targets .
Properties
IUPAC Name |
potassium;trifluoro(pyrazol-1-ylmethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3N2.K/c6-5(7,8)4-10-3-1-2-9-10;/h1-3H,4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRPUHABMIHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1C=CC=N1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445962-99-1 | |
Record name | potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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